molecular formula C18H15F3N4O B2716465 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2309590-34-7

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2716465
CAS RN: 2309590-34-7
M. Wt: 360.34
InChI Key: JSLALJWSZLKJPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Mitsunobu reaction and the Suzuki–Miyaura cross-coupling reaction .

Scientific Research Applications

Anticancer Applications

A study focused on the design, synthesis, and anticancer evaluation of substituted benzamides, including compounds structurally related to N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide. These compounds demonstrated moderate to excellent anticancer activity against several cancer cell lines, with some derivatives showing higher activity than the reference drug etoposide. This suggests potential therapeutic applications in cancer treatment (Ravinaik et al., 2021).

Antiplasmodial Activity

Research into new acyl derivatives of 3-aminofurazanes, related in structure to the query compound, demonstrated promising activity against strains of Plasmodium falciparum, the causative agent of malaria. The study revealed structure-activity relationships critical for antiplasmodial efficacy, with benzamides showing significant potential. This opens avenues for developing novel antimalarial agents (Hermann et al., 2021).

Anti-Influenza Virus Activity

A novel route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored for remarkable antiavian influenza virus activity. Among the synthesized compounds, several demonstrated significant antiviral activities, highlighting the potential of such benzamide derivatives in developing antiviral therapeutics (Hebishy et al., 2020).

Photo-Physical Characteristics

The synthesis and study of photo-physical characteristics of compounds inspired by Excited-State Intramolecular Proton Transfer (ESIPT), including benzamide derivatives, showcased their potential in fluorescent applications. These compounds exhibit dual emission characteristics and are thermally stable, suggesting their use in fluorescent materials and sensors (Padalkar et al., 2011).

Melanoma Cytotoxicity

Research on alkylating benzamides with melanoma cytotoxicity revealed that benzamide derivatives conjugated with alkylating cytostatics show enhanced toxicity against melanoma cells compared to the parent compounds. This indicates the potential of benzamide derivatives in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Mechanism of Action

Target of Action

Triazole compounds, including “N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide”, are known to interact with a variety of enzymes and receptors in biological systems . They are readily capable of binding in the biological system .

Mode of Action

The mode of action of triazoles involves their interaction with these targets, leading to a variety of biological activities . The specific interactions and resulting changes would depend on the exact structure of the compound and the target it interacts with.

Biochemical Pathways

Triazoles can affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . The specific pathways affected by “N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide” would depend on its specific targets.

Result of Action

The molecular and cellular effects of “N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide” would depend on its specific targets and the pathways it affects. Triazoles in general show versatile biological activities .

Future Directions

The study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This suggests potential future directions in the development of inhibitors against this enzyme.

properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)15-9-5-4-8-14(15)17(26)24-16(12-25-22-10-11-23-25)13-6-2-1-3-7-13/h1-11,16H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLALJWSZLKJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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